2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol
Description
This compound features a propan-2-ol backbone substituted at position 1 with an amino-linked [1,3]thiazolo[4,5-c]pyridin-2-yl group and at position 2 with a benzothiophen-2-yl moiety. The thiazolo[4,5-c]pyridine core is a fused heterocyclic system combining thiazole and pyridine rings, which is known to enhance electronic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-17(21,15-8-11-4-2-3-5-13(11)22-15)10-19-16-20-12-9-18-7-6-14(12)23-16/h2-9,21H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDWPSLQQOHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Ring: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.
Synthesis of Thiazolopyridine Moiety: This can be achieved by reacting a pyridine derivative with a thiazole precursor under specific conditions.
Coupling Reactions: The benzothiophene and thiazolopyridine intermediates are then coupled using appropriate reagents and catalysts.
Introduction of Propanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiophene or thiazolopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazolo[4,5-c]pyridine core distinguishes this compound from analogs like (2R)-2-[(2-Amino-5-{[(1S)-1-phenylethyl]sulfanyl}[1,3]thiazolo[4,5-d]pyrimidin-7-yl)amino]-4-methyl-1-pentanol (), which features a thiazolo[4,5-d]pyrimidine system. In contrast, the pyridine fusion in the target compound may prioritize interactions with aromatic residues in binding pockets.
Substituent Effects
- Benzothiophene vs. Phenylethylsulfanyl : The benzothiophene in the target compound offers greater rigidity and extended π-conjugation compared to the flexible phenylethylsulfanyl group in ’s analog. This rigidity could improve binding entropy and selectivity .
- Propan-2-ol vs.
- Amino-linked Thiazolo vs. Ethenyl-pyrazole: 1-Methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole () employs an ethenyl linker to a pyrazole group, introducing conformational constraint. The target compound’s amino linker may allow greater rotational freedom, affecting binding kinetics .
Functional Group Contributions
- Methyl 2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}acetate () contains an ester group, which is metabolically labile.
- Spiro[indole-thiazolo-isoxazol] derivatives () demonstrate antimicrobial activity via heterocyclic diversity. While the target compound lacks an isoxazole ring, its benzothiophene and thiazolo-pyridine systems may similarly disrupt microbial enzymes or membranes .
Structural and Pharmacological Data Table
*Estimated based on structural formula.
Key Findings and Implications
- Structural Flexibility: The target compound’s propan-2-ol and benzothiophene groups balance solubility and lipophilicity, offering advantages over ’s bulky pentanol and ’s labile ester .
- Activity Potential: While direct data is lacking, the thiazolo-pyridine core and benzothiophene align with antimicrobial and receptor-targeting motifs observed in analogs .
- Synthetic Feasibility : Methods from (e.g., heterocyclization with CS₂/KOH) could guide the synthesis of the target compound’s thiazolo ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
